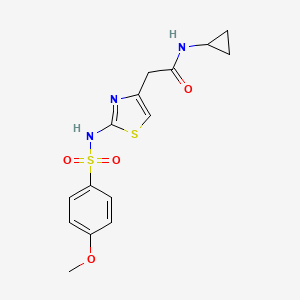

N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Description

N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a 4-methoxyphenylsulfonamido substituent and a cyclopropyl group on the acetamide nitrogen. Thiazole rings are known for their role in medicinal chemistry due to their hydrogen-bonding capabilities and electronic properties, while sulfonamide moieties often enhance bioavailability and target binding . This compound’s synthesis likely involves amide coupling or cyclization strategies common in heterocyclic chemistry, as seen in analogous structures .

Properties

IUPAC Name |

N-cyclopropyl-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S2/c1-22-12-4-6-13(7-5-12)24(20,21)18-15-17-11(9-23-15)8-14(19)16-10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPSYLUTPGYVMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the sulfonamide and acetamide groups. One common method involves the reaction of 2-aminothiazole with 4-methoxybenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with cyclopropylacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.

Antimicrobial Activity

One of the significant applications of this compound is its potential antimicrobial activity. Research indicates that thiazole derivatives exhibit antibacterial properties, making this compound a candidate for developing new antibiotics. Case studies have shown effectiveness against various bacterial strains, including resistant ones, suggesting its utility in combating antibiotic resistance.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide compounds. This compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis.

Ribonucleotide Reductase Inhibition

Another notable application is the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis. This property is crucial for developing treatments for cancers and viral infections, as it can hinder the proliferation of rapidly dividing cells or viruses.

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

Study 2: Anticancer Activity

A laboratory study evaluated the effects of this compound on human cancer cell lines. The findings demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating promising anticancer activity. Further investigations into its mechanism revealed that it induces apoptosis through the activation of caspases.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The compound’s structural analogs differ primarily in substituents on the acetamide nitrogen, sulfonamide aryl groups, or the heterocyclic core. Key examples include:

- Cyclopropyl vs.

- Sulfonamide Variations : The 4-methoxyphenylsulfonamido group in the target compound may enhance electron-donating effects relative to phenylsulfonyl () or sulfamoylphenyl () groups, altering electronic density and binding affinity .

Spectroscopic Data

Key IR and NMR features highlight functional group differences:

- The target compound’s acetamide C=O stretch is expected near 1680 cm⁻¹, consistent with derivatives in and . The absence of C=S in the target (vs. thioamides in ) confirms its distinct tautomeric state .

- Aromatic protons in analogs (e.g., ) resonate at δ 7.1–8.1, while methyl groups on benzothiazole (δ 2.3 ppm) demonstrate substituent-induced shielding effects .

Biological Activity

N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic compound belonging to the thiazole derivative class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 372.49 g/mol. The compound features a thiazole ring, a sulfonamide group, and an acetamide moiety, which contribute to its biological activity.

The mechanism of action for this compound is hypothesized to involve interaction with specific biological targets such as enzymes and receptors. Compounds with similar structures have shown potential in inhibiting pathways associated with cancer proliferation and inflammation. For example, related thiazole derivatives have been noted for their ability to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical in cancer signaling pathways.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound may possess similar activities, particularly against various bacterial strains. A study on structurally related compounds found effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting this compound could be explored for potential use in treating bacterial infections .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. Compounds with structural similarities have demonstrated efficacy in inhibiting tumor cell growth through apoptosis induction and cell cycle arrest. The inhibition of PI3K/mTOR pathways is particularly relevant in this context, as these pathways are often dysregulated in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including those similar to this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antibacterial agent .

- Anticancer Activity : In vitro studies on thiazole derivatives revealed that compounds similar to this compound inhibited the proliferation of breast cancer cells by inducing apoptosis and disrupting the cell cycle at the G1 phase .

Research Findings Summary Table

| Activity | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; potential for therapeutic use |

| Anticancer | Induces apoptosis; inhibits cell proliferation; affects PI3K/mTOR signaling pathways |

| Mechanism | Interaction with enzymes/receptors; modulation of biological processes |

Q & A

Q. What are the optimal synthetic routes and purification strategies for N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via Hantzsch thiazole synthesis, followed by sulfonamide coupling. Key steps include:

- Cyclopropane ring introduction via nucleophilic substitution (SN2) with cyclopropylamine under basic conditions (e.g., K₂CO₃ in DMF).

- Sulfonamide formation using 4-methoxybenzenesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Critical parameters: Temperature control (<0°C during sulfonylation), solvent polarity, and reaction time monitoring via TLC.

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Comprehensive spectroscopic and analytical techniques are required:

- 1H/13C NMR : Verify cyclopropyl protons (δ 0.5–1.5 ppm), thiazole ring protons (δ 6.8–7.5 ppm), and sulfonamide NH (δ 8.2–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ (calculated for C₁₆H₁₈N₃O₃S₂: 380.08) .

- IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the sulfonamide group’s affinity for metal ions in active sites .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Structural analogs : Compare with compounds like N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide, where hydroxyl groups enhance solubility and activity .

- Assay conditions : Standardize pH (e.g., 7.4 for physiological relevance), serum content, and incubation time.

- Data normalization : Use internal controls (e.g., doxorubicin for cytotoxicity) and statistical validation (ANOVA with post-hoc tests) .

Q. What strategies enhance solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce PEGylated groups or phosphate esters at the acetamide moiety .

- Co-solvent systems : Use Cremophor EL or cyclodextrins for aqueous formulations .

- Salt formation : React with HCl or sodium to improve crystallinity and dissolution rates .

Q. How to identify molecular targets using computational and experimental approaches?

- Methodological Answer :

- Molecular docking : Screen against protein databases (PDB) using AutoDock Vina; prioritize targets like EGFR or COX-2 due to sulfonamide-thiazole interactions .

- Surface plasmon resonance (SPR) : Immobilize candidate proteins to measure binding kinetics (KD values) .

- CRISPR-Cas9 knockout : Validate target relevance in cell lines with gene-edited pathways .

Q. How to address stability issues in long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.